molecular formula C21H23BrN2O2 B3986834 1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B3986834
M. Wt: 415.3 g/mol
InChI Key: YZCXIUXJHJBUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as BRD-9424, is a small molecule inhibitor that has been widely used in scientific research applications. This compound has gained attention due to its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. In

Mechanism of Action

BRD-9424 exerts its pharmacological effects by binding to the active site of the target enzymes, thereby inhibiting their activity. HDACs are involved in the deacetylation of histones, leading to the repression of gene transcription. BRDs recognize acetylated lysine residues on histones and recruit transcriptional machinery to activate gene expression. LSD1 is involved in the demethylation of lysine residues on histones, leading to the repression of gene transcription. By inhibiting these enzymes, BRD-9424 can modulate gene expression and affect various biological processes.
Biochemical and Physiological Effects:
BRD-9424 has been shown to have several biochemical and physiological effects. Inhibition of HDACs by BRD-9424 leads to the accumulation of acetylated histones, resulting in the activation of gene expression. Inhibition of BRDs by BRD-9424 leads to the repression of gene expression. Inhibition of LSD1 by BRD-9424 leads to the accumulation of methylated histones, resulting in the activation of gene expression. These effects have been observed in various cell lines and animal models.

Advantages and Limitations for Lab Experiments

BRD-9424 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively characterized using various biochemical and biophysical techniques. It has been shown to be selective for its target enzymes, with minimal off-target effects. However, there are also some limitations to using BRD-9424 in lab experiments. It has limited solubility in aqueous solutions, which can affect its bioavailability. It also has a relatively short half-life, which can limit its efficacy in vivo.

Future Directions

There are several future directions for the use of BRD-9424 in scientific research. One potential application is in the development of novel therapeutics for cancer, inflammation, and autoimmune disorders. BRD-9424 has been shown to have anti-tumor activity in various cancer cell lines and animal models. It has also been shown to have anti-inflammatory activity in animal models of inflammatory diseases. Another potential application is in the study of epigenetic regulation and chromatin remodeling. BRD-9424 can be used to investigate the role of HDACs, BRDs, and LSD1 in various biological processes. Finally, BRD-9424 can be used as a tool compound to validate the therapeutic potential of other small molecule inhibitors targeting the same enzymes.

Scientific Research Applications

BRD-9424 has been extensively used in scientific research to investigate various biological processes. It has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs), bromodomains (BRDs), and lysine-specific demethylase 1 (LSD1). These enzymes are involved in the regulation of gene expression and chromatin remodeling, making them attractive targets for drug development.

properties

IUPAC Name

1-(4-bromophenyl)-N-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN2O2/c1-3-14-6-5-7-15(4-2)20(14)23-21(26)16-12-19(25)24(13-16)18-10-8-17(22)9-11-18/h5-11,16H,3-4,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCXIUXJHJBUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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